19-Nordehydroepiandrosterone, also known as 19-nor-5-dehydroepiandrosterone, is a steroid compound classified as an estrane (19-norandrostane). It is structurally related to dehydroepiandrosterone and nandrolone, functioning primarily as an androgen and anabolic steroid. Though it has not been marketed for therapeutic use, it is recognized for its potential to be metabolized into nandrolone, which has significant implications in both clinical and athletic contexts.
19-Nordehydroepiandrosterone falls under the categories of:
It is often studied within the context of anabolic steroid use and its implications in sports and medicine due to its anabolic properties and effects on muscle growth and recovery.
The synthesis of 19-nordehydroepiandrosterone typically involves several chemical reactions that modify existing steroid structures. Common methods include:
The industrial production of this compound often employs large-scale chemical synthesis methods that ensure high yield and purity. Reaction conditions are meticulously controlled to maintain consistent product quality .
The molecular formula for 19-nordehydroepiandrosterone is , with a molar mass of approximately . Its structure features a characteristic steroid backbone with specific functional groups that define its biological activity.
19-Nordehydroepiandrosterone undergoes several key chemical reactions:
Common reagents used in these reactions include:
These reactions are critical for modifying the compound for research or therapeutic purposes .
The mechanism of action for 19-nordehydroepiandrosterone primarily involves its metabolism into nandrolone (19-nortestosterone). This metabolic conversion allows it to activate androgen receptors in the body, similar to testosterone.
The pharmacokinetics of this compound indicate variable absorption rates, with significant effects observed in both men and women. The increase in nandrolone levels leads to enhanced anabolic activity, promoting muscle growth and recovery .
Key physical properties include:
Chemical properties include:
Relevant data indicate that while the compound exhibits anabolic properties, it also poses risks associated with hormonal disruptions when misused .
Despite not being marketed as a pharmaceutical product, 19-nordehydroepiandrosterone has been studied for various applications:
19-Nor-dehydroepiandrosterone (19-nor-DHEA) emerged as a prohormone supplement during the 1990s, exploiting regulatory loopholes in the U.S. Dietary Supplement Health and Education Act (DSHEA) of 1994. This legislation permitted the marketing of steroid precursors as "dietary supplements" without requiring pre-market safety approval from the Food and Drug Administration. Manufacturers marketed 19-nor-DHEA as a muscle-building compound that would convert to nandrolone (19-nortestosterone) in vivo, capitalizing on the burgeoning supplement industry [1] [8].
The compound was structurally designed as a hybrid molecule combining elements of dehydroepiandrosterone (DHEA) and the anabolic steroid nandrolone. Its chemical nomenclature includes multiple designations: 19-Nor-5-dehydroepiandrosterone, Estr-5-en-3β-ol-17-one, and 19-Norandrost-5-en-3β-ol-17-one, reflecting its position as an estrane steroid derivative [1]. Unlike approved pharmaceuticals, 19-nor-DHEA bypassed clinical evaluation due to its classification as a dietary ingredient, allowing direct consumer access despite lacking evidence for efficacy or safety [6] [8].
By the early 2000s, studies revealed widespread contamination in supplements, with approximately 15% of tested products containing undeclared anabolic steroids. This contamination risk became a significant concern for competitive athletes subject to anti-doping controls [8].
Table 1: Annual Prevalence of Nandrolone Metabolite Detection in Doping Controls
| Year | Total Samples Analyzed | Adverse Findings (Nandrolone Metabolites) | Prevalence (%) |
|---|---|---|---|
| 1998 | 105,250 | 259 | 0.25 |
| 2000 | 117,314 | 325 | 0.28 |
| 2004 | 169,187 | 339 | 0.20 |
Data compiled from international anti-doping testing statistics [5]
The Anabolic Steroid Control Act of 2004 (effective January 2005) fundamentally altered the legal landscape by reclassifying 59 specific prohormones—including 19-nor-DHEA and its structural analogs—as Schedule III controlled substances. This legislation amended the Controlled Substances Act by:
The implementation rules (published December 2005, effective January 2006) clarified that compounds like 19-nor-DHEA could not be legally marketed without New Drug Applications. This immediately removed prohormones from the U.S. supplement market, though underground distribution persisted [3]. Analytical differentiation between isomers became critical, as the Act removed automatic scheduling of isomers while controlling specific geometric and optical isomers of named steroids [3].
The World Anti-Doping Agency (WADA) categorizes 19-nor-DHEA under S1.1 Anabolic Androgenic Steroids as a prohibited substance at all times (in- and out-of-competition). This classification stems from its metabolic conversion to nandrolone, which yields the long-detectable urinary metabolite 19-norandrosterone [4] [5]. WADA's technical documents establish a reporting threshold of 2 ng/mL for 19-norandrosterone to distinguish between intentional doping and potential environmental contamination [5].
Table 2: Select Prohibited DHEA Analogs Under WADA Regulations
| Substance Category | Examples | Prohibition Status |
|---|---|---|
| Classic DHEA Derivatives | 7-keto-DHEA, 7α-hydroxy-DHEA | All Times |
| Nor-DHEA Isomers | 19-nor-DHEA, 19-norandrostenedione | All Times |
| Positional Isomers | 1-DHEA (1-androsterone), 4-DHEA | All Times |
Adapted from WADA Prohibited List and USADA advisories [4] [9]
Jurisdictional variations exist in enforcement approaches. While the United States treats DHEA as a dietary ingredient (exempt from the Controlled Substances Act), most countries classify it as a controlled anabolic steroid. The Netherlands established the NZVT system (Nutritional Supplements Elite Sports Security Program) to batch-test supplements for undeclared steroids like 19-nor-DHEA, revealing persistent contamination issues despite regulatory actions [2] [8]. Elite athletes face strict liability for prohibited substances in their systems, with contaminated supplements accounting for numerous adverse analytical findings. Over 150 high-risk supplements containing DHEA analogs appear on international watchlists, including products where 19-nor-DHEA is not disclosed on labels [2] [9].
The convergence of pharmaceutical regulation and sports governance created a comprehensive prohibition framework. Anti-doping laboratories employ gas chromatography-mass spectrometry (GC-MS) and carbon isotope ratio (CIR) techniques to differentiate endogenous steroids from synthetic 19-nor-DHEA metabolites. These methods detect doping for months after parenteral administration but only days after oral ingestion of prohormones [5] [8].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: